Sodium;2-acetylpentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:
- Acetylacetone is dissolved in water.
- Sodium hydroxide is added to the solution, resulting in the formation of this compound.
- The product is then isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted acetyl derivatives.
Scientific Research Applications
Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Another compound used in organic synthesis with similar coordination properties.
Thioglycolic acid: Used in similar applications but has different functional groups and reactivity.
Uniqueness
Sodium;2-acetylpentanedioic acid is unique due to its specific coordination properties and stability, making it particularly useful in the synthesis of metal complexes and as a chelating agent in various applications .
Properties
Molecular Formula |
C7H10NaO5+ |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
sodium;2-acetylpentanedioic acid |
InChI |
InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |
InChI Key |
UCYIXYVLUNJXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
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